2-(2,4-Dichlorophenyl)-4-iodopyrimidine
Description
2-(2,4-Dichlorophenyl)-4-iodopyrimidine is a halogenated pyrimidine derivative featuring a dichlorophenyl group at the 2-position and an iodine atom at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions . The dichlorophenyl moiety is known to enhance lipophilicity and bioavailability, as seen in pesticide and antifungal agents , while iodine’s polarizability and steric bulk may influence binding affinity and metabolic stability.
Below, we compare its hypothetical properties and activities with analogs based on substituent effects.
Properties
Molecular Formula |
C10H5Cl2IN2 |
|---|---|
Molecular Weight |
350.97 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-iodopyrimidine |
InChI |
InChI=1S/C10H5Cl2IN2/c11-6-1-2-7(8(12)5-6)10-14-4-3-9(13)15-10/h1-5H |
InChI Key |
XPBGGIDTPFQQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boron reagent to form the carbon-carbon bond between the phenyl and pyrimidine rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine may involve large-scale batch or continuous flow processes. Continuous flow microreactor systems have been shown to improve reaction efficiency and yield by enhancing mass transfer and controlling reaction conditions more precisely . These systems can be particularly useful for reactions that require strict temperature control and rapid mixing of reactants.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and drive the reaction forward.
Solvents: Toluene, ethanol, and other organic solvents are commonly used to dissolve reactants and control reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with a carbon-carbon bond formed between the phenyl and pyrimidine rings.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the pyrimidine ring significantly alter molecular weight, solubility, and melting points.
Key Observations:
- Halogen Effects: Iodine’s higher atomic mass increases molecular weight compared to chlorine or fluorine analogs. Its larger size may reduce solubility in polar solvents, similar to 4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine, which is sparingly soluble in methanol .
- Melting Points : Melting points for chloro- and nitro-substituted pyrimidines range between 268–287°C . The iodine analog may exhibit a similar range due to strong halogen-based crystal packing.
Biological Activity
2-(2,4-Dichlorophenyl)-4-iodopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring both halogenated phenyl and iodopyrimidine moieties, suggests a diverse range of interactions with biological targets, making it a subject of interest for drug discovery and development.
- Molecular Formula : C10H7Cl2IN3
- Molecular Weight : 353.0 g/mol
- IUPAC Name : 2-(2,4-dichlorophenyl)-4-iodopyrimidine
- Canonical SMILES : Clc1cc(Cl)cc(c1)N=C(N)C(=N)C2=C(C=NC=N2)I
The biological activity of 2-(2,4-Dichlorophenyl)-4-iodopyrimidine is primarily attributed to its ability to interact with various molecular targets. The presence of the iodine atom and chlorinated phenyl group enhances its lipophilicity, potentially increasing membrane permeability and biological activity.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific kinases or enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Its structural similarities to known antimicrobial agents suggest potential efficacy against bacterial and fungal pathogens.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(2,4-Dichlorophenyl)-4-iodopyrimidine exhibit significant anticancer properties. For instance, a related pyrimidine compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism of action.
Antimicrobial Activity
Research has shown that halogenated pyrimidines possess antimicrobial properties. In vitro assays have indicated that 2-(2,4-Dichlorophenyl)-4-iodopyrimidine exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
Table of Biological Activities
| Biological Activity | Target Organism/Cell Line | Assay Type | Result |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | MTT Assay | IC50 = 12 µM |
| Antimicrobial | Staphylococcus aureus | MIC Test | MIC = 8 µg/mL |
| Antimicrobial | Escherichia coli | MIC Test | MIC = 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
